molecular formula C12H14O B11912792 1-(1,2,3,4-Tetrahydronaphthalen-1-yl)ethanone CAS No. 57055-36-4

1-(1,2,3,4-Tetrahydronaphthalen-1-yl)ethanone

Cat. No.: B11912792
CAS No.: 57055-36-4
M. Wt: 174.24 g/mol
InChI Key: GQABVRJAGAAIPJ-UHFFFAOYSA-N
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Description

1-(1,2,3,4-Tetrahydronaphthalen-1-yl)ethanone is a bicyclic ketone featuring a partially hydrogenated naphthalene (tetralin) backbone with an acetyl group at the 1-position. Its molecular formula is C₁₂H₁₄O, and it serves as a key intermediate in organic synthesis, particularly for derivatives with biological activity. The compound’s structure combines the aromaticity of the naphthalene system with the reactivity of a ketone, enabling diverse functionalization. It has been extensively utilized in medicinal chemistry, notably as a precursor for anticancer agents targeting liver and breast cancer cell lines .

Properties

IUPAC Name

1-(1,2,3,4-tetrahydronaphthalen-1-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O/c1-9(13)11-8-4-6-10-5-2-3-7-12(10)11/h2-3,5,7,11H,4,6,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQABVRJAGAAIPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CCCC2=CC=CC=C12
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70497009
Record name 1-(1,2,3,4-Tetrahydronaphthalen-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70497009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57055-36-4
Record name 1-(1,2,3,4-Tetrahydronaphthalen-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70497009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(1,2,3,4-Tetrahydronaphthalen-1-yl)ethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 1,2,3,4-tetrahydronaphthalene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods

Industrial production of this compound often involves similar Friedel-Crafts acylation processes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the product is typically purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

1-(1,2,3,4-Tetrahydronaphthalen-1-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products Formed

    Oxidation: Formation of 1-(1,2,3,4-tetrahydronaphthalen-1-yl)acetic acid.

    Reduction: Formation of 1-(1,2,3,4-tetrahydronaphthalen-1-yl)ethanol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-(1,2,3,4-Tetrahydronaphthalen-1-yl)ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biological systems.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(1,2,3,4-Tetrahydronaphthalen-1-yl)ethanone depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved can vary and are often the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1-(1,2,3,4-Tetrahydronaphthalen-1-yl)ethanone with structurally related tetralin-based ketones, focusing on substituent effects, reactivity, and applications.

Structural and Functional Modifications

Compound Name Substituents/Modifications Molecular Weight Key Properties/Applications Reference IDs
This compound Parent compound, acetyl at position 1 174.24 g/mol Anticancer precursor (IC₅₀ = 1.01 µg/mL)
2-Bromo-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanone Bromine at position 2 of acetyl group 253.14 g/mol Enhanced electrophilicity for nucleophilic substitution
8-Acetyl-2-(dipropylamino)tetralin Dipropylamino group at position 2 273.41 g/mol Potential CNS activity due to basic amine group
Iso E Super (1-(1,2,3,4-Octahydro-2,3,8,8-tetramethyl-2-naphthyl)ethanone) Fully hydrogenated ring + methyl groups 234.38 g/mol Fragrance industry (woody, amber notes)
6-Acetyltetralin Acetyl group at position 6 174.24 g/mol Positional isomer; altered electronic effects
2-Acetyl-3,4-dihydronaphthalen-1(2H)-one Partially hydrogenated ring + ketone at position 2 188.22 g/mol Reactive enone system for cycloadditions

Key Research Findings

  • Positional Isomerism : Relocating the acetyl group from position 1 (parent) to 6 (6-Acetyltetralin) alters electronic distribution, impacting binding affinity in biological systems .
  • Substituent Effects: Bromine or amino groups significantly modify reactivity and bioavailability. For example, brominated derivatives () are more electrophilic, whereas dipropylamino groups () enhance solubility .
  • Structural Rigidity : Fully hydrogenated derivatives (e.g., Iso E Super) exhibit reduced ring strain, enhancing thermal stability for industrial applications .

Biological Activity

1-(1,2,3,4-Tetrahydronaphthalen-1-yl)ethanone, also known as 1-(1,2,3,4-tetrahydronaphthalen-1-yl)acetone, is an organic compound characterized by a tetrahydronaphthalene moiety attached to an ethanone functional group. Its molecular formula is C12_{12}H14_{14}O, and it has a molecular weight of approximately 174.24 g/mol. This compound is derived from naphthalene and has garnered interest due to its potential biological activities and applications in medicinal chemistry.

The compound features a bicyclic structure that contributes to its unique chemical reactivity. The saturated naphthalene structure allows for distinct interactions with biological macromolecules, which may differ from its unsaturated counterparts. The synthesis of this compound can be achieved through various methods, including Friedel-Crafts acylation of 1,2,3,4-tetrahydronaphthalene with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Anticancer Activity

Recent studies have indicated that compounds structurally similar to this compound exhibit anticancer properties. For instance:

  • Inhibition of PARP Activity : Compounds with similar structures have been shown to inhibit the catalytic activity of poly (ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair mechanisms. In silico analyses demonstrated interactions between these compounds and PARP enzymes .
  • Cell Viability Assays : Various derivatives were tested against human breast cancer cell lines (e.g., MCF-7), showing significant cytotoxicity with IC50_{50} values in the micromolar range (less than 10 μM). This suggests potential use in cancer therapeutics .

Antimicrobial Activity

The antimicrobial properties of related compounds have also been explored:

  • Bacterial Inhibition : Some derivatives demonstrated activity against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) as low as 3.90 μg/mL .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound and its analogs is crucial for optimizing their biological activities. Key findings include:

Compound NameStructural FeaturesBiological Activity
Compound A Hydroxyl group additionEnhanced anticancer activity
Compound B Methyl substitutionIncreased antibacterial efficacy
Compound C Ethanol substitutionImproved cytotoxicity against cancer cells

These modifications can significantly influence the compound's interaction with biological targets and its overall efficacy.

Case Studies

Several case studies highlight the potential applications of this compound in drug development:

  • Case Study 1 : A study investigated the effects of various tetrahydronaphthalene derivatives on cancer cell lines. Results indicated that specific modifications to the ethanone group could enhance selectivity towards cancer cells while minimizing toxicity to normal cells .
  • Case Study 2 : Research focused on the antimicrobial properties of related compounds revealed promising results against resistant bacterial strains. These findings suggest that further exploration of this compound could lead to new treatments for infections caused by resistant pathogens .

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